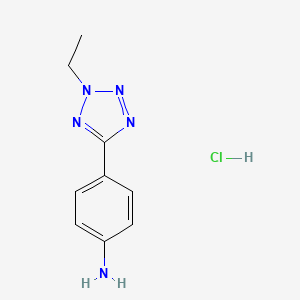
4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride: is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with an ethyl group at the 2-position of the tetrazole ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Attachment of the Aniline Moiety: The tetrazole ring is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the tetrazole ring via alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Biochemical Probes: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-methyl-2H-tetrazol-5-yl)aniline hydrochloride
- 4-(2-propyl-2H-tetrazol-5-yl)aniline hydrochloride
- 4-(2-butyl-2H-tetrazol-5-yl)aniline hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the tetrazole ring. While 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride has an ethyl group, the similar compounds have methyl, propyl, or butyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity, particularly in substitution and oxidation reactions.
- Applications: While all these compounds may have similar applications, the specific alkyl group can affect their binding affinity and selectivity towards molecular targets, making each compound unique in its own right.
Eigenschaften
IUPAC Name |
4-(2-ethyltetrazol-5-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-2-14-12-9(11-13-14)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHBJQAJDKMNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













